

An In-depth Technical Guide on the Physical Properties of Amino-PEG24-Boc

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Compound of Interest

Compound Name: Amino-PEG24-Boc

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of **Amino-PEG24-Boc**, a heterobifunctional PEG linker crucial in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Amino-PEG24-Boc consists of a 24-unit polyethylene glycol (PEG) spacer, providing excellent water solubility and biocompatibility.[1] One terminus features a primary amine group protected by a tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions to reveal the reactive amine.[2][3][4] The other end is typically a carboxylic acid or a functional group amenable to conjugation. This structure makes it an ideal linker for covalently connecting two different molecules, such as a ligand for a target protein and a ligand for an E3 ubiquitin ligase in a PROTAC.[5]

Core Physical and Chemical Properties

The physical and chemical properties of **Amino-PEG24-Boc** and its derivatives are summarized below. It is important to note that slight variations in molecular weight and formula may exist between different commercial suppliers, often due to the specific end group (e.g., acid vs. t-butyl ester) or if it is supplied as a salt.

Property	Value	Source(s)
Molecular Formula	C ₅₅ H ₁₁₁ NO ₂₆	[5][6][7]
Molecular Weight	1202.46 g/mol	[5][6]
CAS Number	2170987-96-7	[5][6][7]
Appearance	White to light yellow solid	[5][8]
Purity	Typically >95% to >99% (as determined by HPLC)	[6][9][10]
Solubility	Soluble in DMSO (up to 116.67 mg/mL), Methylene chloride, Acetonitrile, DMAC, and water.[5][11]	
Storage (Powder)	-20°C for up to 3 years; 4°C for up to 2 years.[5][6] It is recommended to store in a dry, dark place.[1][9][12]	
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month.[5][6]	

Experimental Protocols

Detailed experimental validation is critical to ensure the quality and performance of **Amino-PEG24-Boc** in research and development. Below are outlines of standard protocols for characterizing this molecule.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of **Amino-PEG24-Boc**.

- Objective: To separate the main compound from any impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column.
- Methodology:
 - Sample Preparation: Accurately weigh and dissolve a small amount of **Amino-PEG24-Boc** in a suitable solvent (e.g., a mixture of acetonitrile and water).
 - Mobile Phase: Prepare a gradient of two solvents. Solvent A is typically water with 0.1% trifluoroacetic acid (TFA), and Solvent B is acetonitrile with 0.1% TFA.
 - Gradient Elution: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B over the course of the run to elute compounds of increasing hydrophobicity.
 - Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm, depending on the presence of chromophores).
 - Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. A purity level of 99.81% has been reported for this compound.[\[6\]](#)

Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure of the molecule.

- Objective: To verify the presence of expected proton signals corresponding to the PEG backbone, the Boc protecting group, and terminal functional groups.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
- Methodology:
 - Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Data Acquisition: Acquire the ^1H NMR spectrum.
- Data Analysis: Analyze the resulting spectrum. Key signals to look for include:
 - A large, broad signal around 3.6 ppm corresponding to the repeating ethylene glycol units ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$).
 - A sharp singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.
 - Signals corresponding to the protons adjacent to the amine and the other terminal group.
- Confirmation: The acquired spectrum should be consistent with the expected chemical structure.^[6]

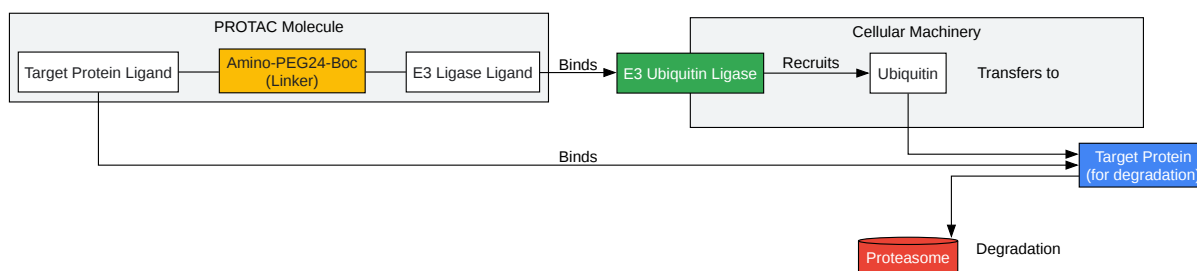
Molecular Weight Verification by Mass Spectrometry (MS)

MS is employed to confirm the molecular weight of the compound.

- Objective: To measure the mass-to-charge ratio (m/z) of the molecule and confirm it matches the calculated molecular weight.
- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
 - Infusion: Infuse the sample directly into the mass spectrometer.
 - Ionization: Use ESI to generate charged molecular ions.
 - Data Analysis: Analyze the resulting mass spectrum for the $[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ adducts. The measured m/z should be consistent with the calculated molecular weight of 1202.46 g/mol.^{[5][6]}

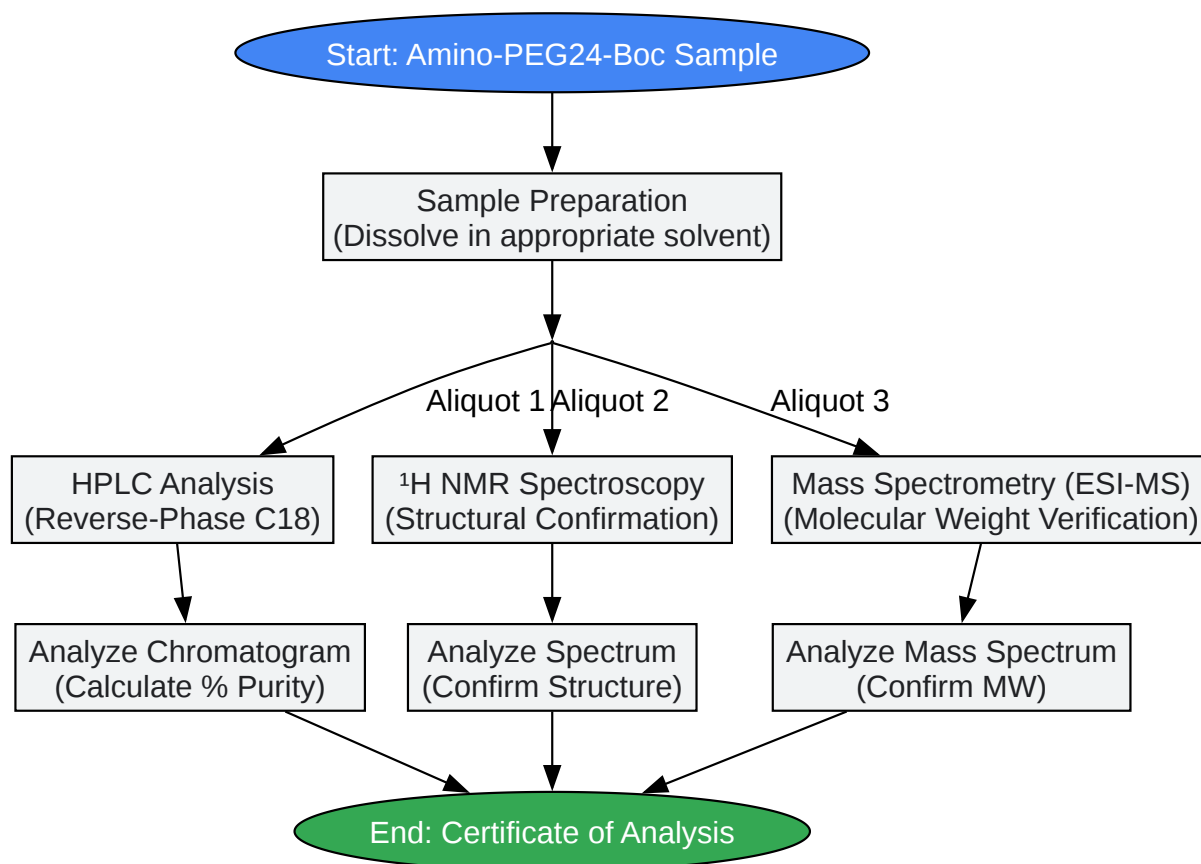
Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts and processes related to **Amino-PEG24-Boc**.



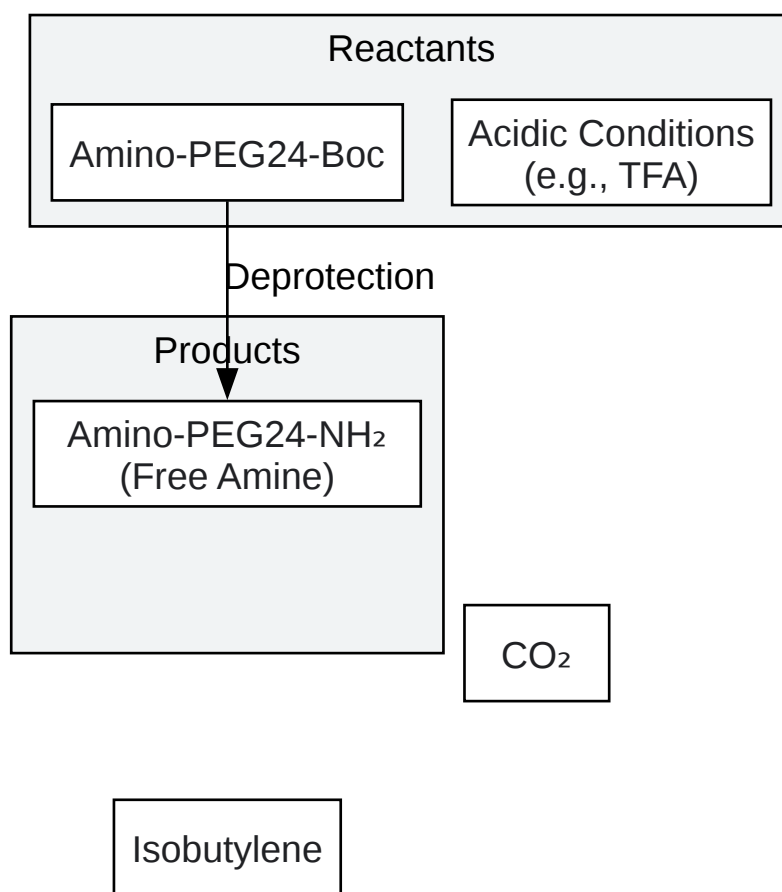
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Caption: General mechanism of action for a PROTAC utilizing a PEG linker.



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Caption: Experimental workflow for the characterization of **Amino-PEG24-Boc**.



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Caption: Reaction scheme for the deprotection of the Boc group.

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